molecular formula C17H19BrO3 B4980099 5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene

5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene

Cat. No.: B4980099
M. Wt: 351.2 g/mol
InChI Key: DJIKQOIOSBYELO-UHFFFAOYSA-N
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Description

5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene is an organic compound with the molecular formula C17H19BrO3. It is a brominated aromatic ether, which is often used in various chemical reactions and research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene typically involves multiple steps. One common method starts with the bromination of 2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene. The bromination reaction is usually carried out using bromine in the presence of a catalyst such as iron powder. The reaction conditions often include a solvent like dichloromethane and a controlled temperature to ensure the selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as coupling partners.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

    Coupling Reactions: Products include biaryl compounds formed through the coupling of the aromatic rings.

Scientific Research Applications

5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations to form new compounds. The molecular targets and pathways involved vary based on the type of reaction and the desired product. For example, in Suzuki-Miyaura coupling, the compound interacts with palladium catalysts to form carbon-carbon bonds through oxidative addition and transmetalation steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene is unique due to its specific combination of bromine and ether functional groups, which provide it with distinct reactivity and versatility in various chemical reactions. Its structure allows for selective transformations and the formation of complex molecules, making it valuable in synthetic chemistry and research applications.

Properties

IUPAC Name

5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrO3/c1-12-10-14(18)11-13(2)17(12)21-9-8-20-16-7-5-4-6-15(16)19-3/h4-7,10-11H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIKQOIOSBYELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCOC2=CC=CC=C2OC)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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